Solid-State Enthalpy of Formation: TNEB vs. TNB
The standard solid-state enthalpy of formation (ΔfH°solid) of 2-ethyl-1,3,5-trinitrobenzene is −71.5 kJ/mol, compared to −37 ± 1 kJ/mol for 1,3,5-trinitrobenzene (TNB) [1][2]. This represents a 34.5 kJ/mol more negative heat of formation for the ethyl-substituted derivative, indicating a thermodynamically more stable ground-state configuration attributable to the electron-donating and steric influence of the ethyl group.
| Evidence Dimension | Solid-state enthalpy of formation (ΔfH°solid) |
|---|---|
| Target Compound Data | −71.5 kJ/mol (TNEB, Medard & Thomas, 1954) |
| Comparator Or Baseline | 1,3,5-Trinitrobenzene (TNB): −37 ± 1 kJ/mol (Lebedeva et al., 1971) |
| Quantified Difference | Δ(ΔfH°solid) = −34.5 kJ/mol (TNEB more stable than TNB) |
| Conditions | Combustion calorimetry (Ccb); solid state at 298 K |
Why This Matters
For formulators selecting an energetic filler or precursor, the more exothermic solid-state enthalpy directly impacts heat of detonation calculations and long-term storage stability predictions.
- [1] NIST Chemistry WebBook, '2-Ethyl-1,3,5-trinitrobenzene,' ΔfH°solid = −71.5 kJ/mol, Medard and Thomas, 1954. View Source
- [2] NIST Chemistry WebBook, '1,3,5-Trinitrobenzene,' ΔfH°solid = −37 ± 1 kJ/mol, Lebedeva et al., 1971. View Source
